Scaffold Departure from SAR260301: Replacement of Morpholinopyrimidinone with Pyrimidine-2-Carboxamide via Thiazole Bridge
SAR260301 (compound 28 in Certal et al.) is a pyrimidone indoline amide with an IC50 of 23–52 nM for PI3Kβ in TR-FRET assays and an inhibition of pAktS473 in UACC-62 cells with an IC50 of 0.06 µM . Its morpholinopyrimidinone core is essential for potency, forming a key water-mediated hydrogen bond to the kinase hinge. The target compound replaces this core with a pyrimidine-2-carboxamide connected through a thiazole ring. This substitution removes the morpholine oxygen and introduces a thiazole sulfur, altering both hydrogen-bonding capacity and molecular geometry. No direct inhibitory data for the target compound is publicly available, establishing a clear functional knowledge gap relative to SAR260301 .
| Evidence Dimension | Core scaffold & PI3Kβ TR-FRET IC50 |
|---|---|
| Target Compound Data | Pyrimidine-2-carboxamide-thiazole scaffold; IC50 not publicly reported |
| Comparator Or Baseline | SAR260301 (morpholinopyrimidinone scaffold); PI3Kβ IC50 = 23–52 nM ; UACC-62 pAkt IC50 = 0.06 µM |
| Quantified Difference | Incalculable due to missing target data; complete scaffold replacement |
| Conditions | TR-FRET biochemical assay (PI3Kβ) and UACC-62 cell-based assay (pAktS473) |
Why This Matters
A researcher seeking a PI3Kβ inhibitor with known potency must select SAR260301; the target compound is justified only when investigating the SAR impact of replacing a morpholinopyrimidinone with a pyrimidine-2-carboxamide-thiazole system.
- [1] Certal, V., et al. (2014). Discovery and optimization of pyrimidone indoline amide PI3Kβ inhibitors for the treatment of phosphatase and tensin homologue (PTEN)-deficient cancers. Journal of Medicinal Chemistry, 57(3), 903–920. doi:10.1021/jm401642q. View Source
- [2] PubChem. (2021). Compound Summary for CID 52992065. NCBI. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1286716-88-8. View Source
